molecular formula C25H23N5O4 B11109438 N-(4-acetylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(4-acetylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11109438
M. Wt: 457.5 g/mol
InChI Key: WNNPMULNRSPNPN-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the tetrahydroisoquinoline moiety further enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions One common approach is the condensation of 4-acetylphenylamine with a suitable pyrido[2,3-d]pyrimidine derivative under acidic conditionsThe final product is obtained after purification using chromatographic techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique biological activities .

Scientific Research Applications

N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of kinase activity, modulation of neurotransmitter receptors, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETYLPHENYL)-4,7-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C25H23N5O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C25H23N5O4/c1-14(31)15-6-8-18(9-7-15)26-23(33)19-12-20(32)27-22-21(19)24(34)29-25(28-22)30-11-10-16-4-2-3-5-17(16)13-30/h2-9,19H,10-13H2,1H3,(H,26,33)(H2,27,28,29,32,34)

InChI Key

WNNPMULNRSPNPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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